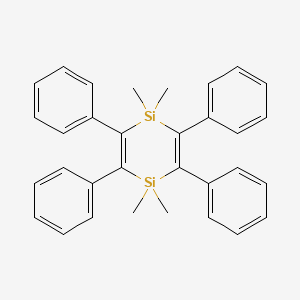

1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-

Descripción

This compound is a silicon-containing heterocycle with a six-membered ring structure featuring two silicon atoms at positions 1 and 4, substituted by methyl groups, and four phenyl groups at positions 2, 3, 5, and 4. Its synthesis involves the pyrolysis of 7-silanorbornadienes with tolan (diphenylacetylene), yielding the disilacyclohexadiene derivative in high efficiency . Key physical properties include a melting point of 315 ± 5°C, distinct IR peaks (e.g., 696 cm⁻¹ for phenyl C–H bending), and a UV spectrum showing increasing absorption from 300 to 220 nm without distinct maxima, likely due to steric hindrance from bulky substituents . Elemental analysis confirms its molecular formula (C₃₂H₃₂Si₂) and purity .

Propiedades

IUPAC Name |

1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-1,4-disiline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32Si2/c1-33(2)29(25-17-9-5-10-18-25)31(27-21-13-7-14-22-27)34(3,4)32(28-23-15-8-16-24-28)30(33)26-19-11-6-12-20-26/h5-24H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJWHQGFIZDSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C(=C([Si](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499450 | |

| Record name | 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751-37-1 | |

| Record name | 1,1,4,4-Tetramethyl-2,3,5,6-tetraphenyl-1,4-dihydro-1,4-disiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl- typically involves the use of organosilicon precursors and cross-coupling reactions. One common method involves the reaction of tetraphenylsilane derivatives with appropriate dienes under controlled conditions to form the desired cyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale cross-coupling reactions, often using catalysts to improve yield and efficiency. The process may also include purification steps to ensure the removal of any by-products or unreacted starting materials.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of siloxanes or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.

Substitution: Substitution reactions, particularly those involving the replacement of phenyl groups, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Siloxanes, silicates, and other oxidized derivatives.

Reduction: Silanes and other reduced forms.

Substitution: Derivatives with different substituents on the silicon atoms.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

The synthesis of acyl-substituted variants of 1,4-disilacyclohexa-2,5-dienes has been reported to exhibit unusual reactivity patterns. For instance, the reaction of 1-potassio-1,4-disilacyclohexa-2,5-diene with various electrophiles leads to the formation of substitution products that can further undergo photolysis to yield silenes and other intermediates. These reactions demonstrate the compound's versatility as a molecular building block in synthetic organic chemistry .

Oligomers and Hyperconjugation

Recent studies have investigated the potential of 1,4-disilacyclohexa-2,5-diene-based oligomers as materials with enhanced electronic properties. Computational investigations have shown that these oligomers can exhibit significant cross-hyperconjugation effects when linked through silicon-silicon or silicon-carbon bonds. This property is crucial for developing materials with improved electrical conductance and stability .

Table 1: Comparison of Electronic Properties of Oligomers

| Oligomer Type | HOMO Energy (eV) | Conductance |

|---|---|---|

| Linear oligosilanes | Lower influence from conformation | Moderate conductance |

| 1,4-Disilacyclohexa-2,5-diene oligomers | Higher stability and conductance | Enhanced conductance |

Potential in Organic Electronics

The unique electronic properties of 1,4-disilacyclohexa-2,5-diene derivatives make them promising candidates for applications in organic electronics. The ability to tailor their electronic characteristics through structural modifications allows for the design of materials suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of silicon into organic frameworks provides pathways for enhancing charge transport properties while maintaining mechanical flexibility .

Case Study 1: Photochemical Transformations

A study conducted by Schuh et al. highlighted the photochemical behavior of acyl-substituted 1,4-disilacyclohexa-2,5-dienes under UV irradiation. The results indicated that upon photolysis at wavelengths greater than 300 nm, these compounds can undergo significant rearrangements leading to the formation of new silenes and cyclic structures. This finding opens avenues for utilizing these compounds in photonic applications where light-induced transformations are critical .

Case Study 2: Synthesis of Expanded Structures

Denisova et al. explored the synthesis of expanded forms of 1,4-disilacyclohexa-2,5-diene that incorporate additional silicon units. Their research demonstrated that these expanded structures exhibit enhanced thermodynamic stability and unique electronic properties due to increased hyperconjugative interactions. Such findings suggest potential applications in developing new classes of silicon-based materials with superior performance in electronic devices .

Mecanismo De Acción

The compound exerts its effects through its strong neutral cyclic cross-hyperconjugation, which involves the interaction between π-bonded molecular segments and σ-bonded segments. This interaction results in unique electronic properties, such as lower ionization energies and distinct electronic excitation energies. The molecular targets and pathways involved are primarily related to the electronic structure and bonding within the compound.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Table 1: Substituent Effects on C–C Bond Lengths and Electronic Properties

*Estimated based on computational data for analogs .

- Bond Lengths: The target compound’s C–C bonds (~1.35 Å) are longer than those in cyclohexa-1,4-diene (1.335 Å) due to cross-hyperconjugation between Si–C σ-bonds and adjacent π-systems. This elongation is less pronounced than in TMS-substituted 1c (1.355 Å), suggesting methyl and phenyl groups moderate conjugation .

- UV Absorption : Unlike 1c, which shows a strong peak at 273 nm, the target compound lacks distinct maxima. This is attributed to steric crowding from tetraphenyl groups, disrupting planarity and reducing π-conjugation efficiency .

Substituent Impact on Reactivity and Stability

- Steric Effects : Bulky phenyl groups in the target compound increase thermal stability (mp > 300°C) compared to ethyl-substituted analogs (e.g., 1g, mp ~200°C) but reduce solubility in common solvents .

- Electron-Donating vs. +1.20 V for cyclohexa-1,4-diene) .

Comparison with Carbon Analogs

Cyclohexa-1,4-diene (6) exhibits shorter C–C bonds (1.335 Å) and higher oxidation potentials due to the absence of silicon-mediated hyperconjugation. The silicon atoms in disilacyclohexadienes enable unique σ–π interactions, making them more polarizable and suitable for organic electronics .

Actividad Biológica

1,4-Disilacyclohexa-2,5-diene, specifically the compound 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-, is a member of the disilacyclohexadiene family. This compound has garnered attention in the field of organosilicon chemistry due to its unique structural properties and potential biological applications. This article explores its synthesis, reactivity, and biological activity based on recent research findings.

Synthesis and Reactivity

The synthesis of 1,4-disilacyclohexa-2,5-dienes typically involves reactions of silanes with various electrophiles. A notable study reported the synthesis of acyl-substituted variants of this compound through a series of reactions involving silyl anions and electrophiles such as alkyl halides and carbonyl compounds. The resulting products exhibited interesting reactivity patterns including photochemical transformations that generate silenes .

Key Synthetic Pathways:

- Silylation Reactions: The introduction of silyl groups enhances the stability and reactivity of the diene framework.

- Photolysis: Under UV radiation (λ > 300 nm), these compounds can undergo significant rearrangements leading to new silene derivatives .

Biological Activity

The biological activity of 1,4-disilacyclohexa-2,5-dienes is an emerging area of research. Several studies have indicated potential applications in medicinal chemistry due to their unique electronic properties.

The biological mechanisms are thought to involve:

- Electron Transfer: The π-conjugated system allows for efficient electron transfer processes which can influence cellular signaling pathways.

- Antioxidant Properties: Some derivatives have shown promise as antioxidants by scavenging free radicals.

Case Studies

-

Anticancer Activity:

- A study demonstrated that certain substituted 1,4-disilacyclohexa-2,5-dienes exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through oxidative stress pathways.

-

Antimicrobial Properties:

- Research indicated that these compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The activity was attributed to membrane disruption caused by the lipophilic nature of the disilacyclohexadiene structure.

Data Tables

| Activity | Tested Compound | IC50 (µM) | Cell Line |

|---|---|---|---|

| Anticancer | Tetramethyl variant | 15 | HeLa (cervical cancer) |

| Antimicrobial | Tetraphenyl variant | 20 | E. coli |

| Antioxidant | Acyl-substituted | 10 | DPPH assay |

Research Findings

Recent computational studies have further elucidated the electronic properties of these compounds. Frontier molecular orbital (FMO) analysis indicates that the substituents at silicon significantly influence the stability and reactivity of the diene system .

Additionally, a comparative study highlighted how different substituents could modulate biological activity by altering molecular interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,4-disilacyclohexa-2,5-diene derivatives, and how can experimental design optimize reaction conditions?

- Methodology : Utilize factorial design (e.g., full or fractional factorial experiments) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. This approach minimizes the number of trials while identifying critical interactions between variables . For example, a 2³ factorial design could isolate the effects of temperature (low vs. high), solvent (polar vs. nonpolar), and stoichiometry (equimolar vs. excess silane). Statistical analysis of yields and byproduct formation would guide optimization.

Q. How can researchers characterize the electronic and geometric properties of this compound to validate its structure?

- Methodology : Combine X-ray crystallography (for geometric confirmation) with density functional theory (DFT) calculations to compare experimental bond lengths/angles with theoretical predictions. Spectroscopic techniques like UV-Vis and cyclic voltammetry can elucidate electronic properties, such as HOMO-LUMO gaps and redox behavior. Comparative studies with analogous siloles or disila compounds (e.g., 1,1-disubstituted tetraphenylsiloles) provide benchmarks for analysis .

Q. What are the stability considerations for handling and storing this compound under laboratory conditions?

- Methodology : Conduct accelerated stability studies under varying conditions (e.g., exposure to moisture, oxygen, or light). Monitor degradation via NMR or HPLC to identify decomposition pathways. For storage, inert atmospheres (argon/glovebox) and low temperatures (-20°C) are recommended based on analogous organosilicon compounds.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling or ring-opening reactions?

- Methodology : Perform kinetic studies using stopped-flow techniques or in-situ IR spectroscopy to track reaction intermediates. Compare reactivity with less-substituted disilacyclohexadienes to isolate steric effects. Computational modeling (e.g., NBO analysis) can quantify electronic contributions, such as hyperconjugation between silicon and π-systems .

Q. What strategies can resolve contradictions in reported catalytic activity data for disilacyclohexadiene-mediated reactions?

- Methodology : Apply meta-analysis frameworks to reconcile divergent results. Key variables to scrutinize include:

- Catalyst purity : Trace oxygen/moisture contamination may deactivate catalysts.

- Reactor design : Differences in mixing efficiency or heat transfer (e.g., batch vs. flow reactors) can alter outcomes .

Tabulate published data with standardized metrics (e.g., turnover frequency, selectivity) and identify outliers through multivariate regression.

Q. How can this compound be integrated into advanced materials (e.g., organic electronics or luminescent frameworks)?

- Methodology : Investigate its electroluminescent properties via thin-film deposition (spin-coating or vacuum sublimation) and measure performance in OLED prototypes. Pair with hole/electron transport layers (e.g., PEDOT:PSS or TiO₂) to optimize charge injection. For structural tuning, modify phenyl/methyl substituents and assess impact on bandgap and quantum yield .

Q. What computational approaches best predict the thermodynamic stability of disilacyclohexadiene derivatives under reactive conditions?

- Methodology : Employ ab initio molecular dynamics (AIMD) simulations to model thermal decomposition pathways. Validate predictions with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Focus on bond dissociation energies (Si–C vs. Si–Si) to prioritize synthetic modifications for stability .

Methodological Frameworks

- Experimental Design : Leverage response surface methodology (RSM) for multi-variable optimization in synthesis or applications .

- Data Contradiction Analysis : Use sensitivity analysis to rank variables by impact (e.g., Morris method) and identify confounding factors .

- Reactor Engineering : Explore microreactor systems to enhance heat/mass transfer in scaled-up reactions, aligning with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.